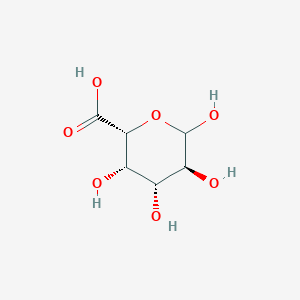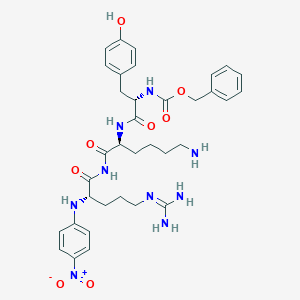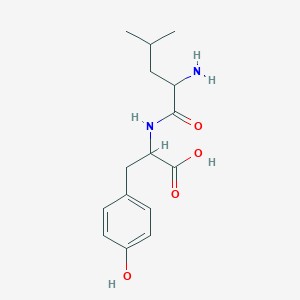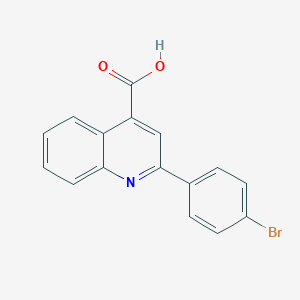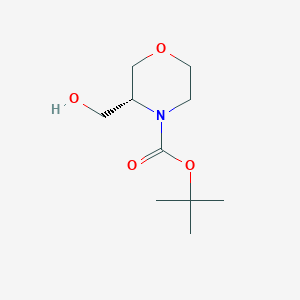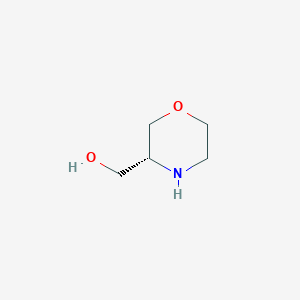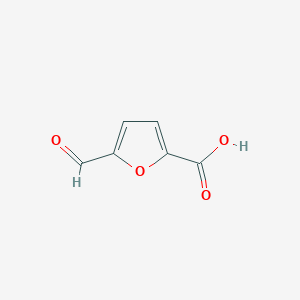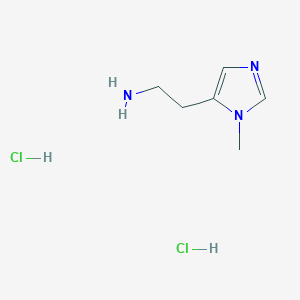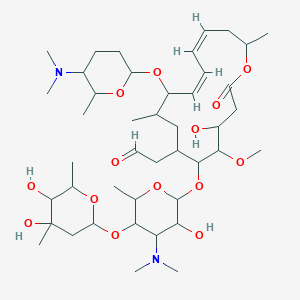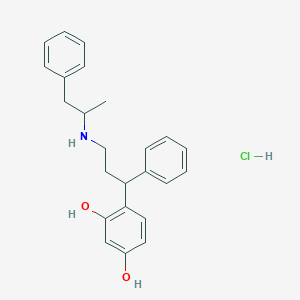
4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride, also known as L-755,507, is a selective β3-adrenergic receptor agonist. It is a chemical compound that has been extensively studied for its potential use in treating obesity, diabetes, and cardiovascular diseases. In
Wirkmechanismus
4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride selectively activates the β3-adrenergic receptor, which is predominantly expressed in adipose tissue. Activation of the β3-adrenergic receptor increases lipolysis, the breakdown of stored fat, and thermogenesis, the production of heat by burning fat. This leads to an increase in energy expenditure and a reduction in body weight.
Biochemical and Physiological Effects:
4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride has several biochemical and physiological effects. It increases lipolysis and thermogenesis in adipose tissue, leading to an increase in energy expenditure and a reduction in body weight. It also improves insulin sensitivity and glucose tolerance, which can help in the treatment of diabetes. 4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride has been shown to have a minimal effect on heart rate and blood pressure, making it a potentially safe treatment option for cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride has several advantages and limitations for lab experiments. Its selective activation of the β3-adrenergic receptor makes it a useful tool for studying the role of this receptor in adipose tissue and its potential as a therapeutic target for obesity and diabetes. However, its hydrophobic nature makes it difficult to dissolve in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride. One direction is the development of more potent and selective β3-adrenergic receptor agonists for the treatment of obesity and diabetes. Another direction is the investigation of the potential use of 4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride in combination with other drugs for the treatment of cardiovascular diseases. Additionally, the role of the β3-adrenergic receptor in other tissues and diseases, such as cancer, should be further explored.
Synthesemethoden
The synthesis of 4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride involves several steps. The first step is the protection of the hydroxyl group of 1,3-benzenediol using a protecting group such as tert-butyldimethylsilyl (TBDMS). The second step is the reaction of the protected 1,3-benzenediol with 3-bromo-1-phenylpropane under basic conditions to form the intermediate compound. The third step involves the reduction of the intermediate compound with lithium aluminum hydride to obtain the desired product, 4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride. The final step is the conversion of 4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride to its hydrochloride salt form.
Wissenschaftliche Forschungsanwendungen
4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride has been extensively studied for its potential use in treating obesity, diabetes, and cardiovascular diseases. It has been shown to increase energy expenditure, reduce body weight, and improve insulin sensitivity in animal models. In humans, 4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride has been shown to increase energy expenditure and reduce body weight in obese individuals. It has also been shown to improve glucose tolerance and insulin sensitivity in patients with type 2 diabetes.
Eigenschaften
CAS-Nummer |
103849-39-4 |
|---|---|
Produktname |
4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride |
Molekularformel |
C24H28ClNO2 |
Molekulargewicht |
397.9 g/mol |
IUPAC-Name |
4-[1-phenyl-3-(1-phenylpropan-2-ylamino)propyl]benzene-1,3-diol;hydrochloride |
InChI |
InChI=1S/C24H27NO2.ClH/c1-18(16-19-8-4-2-5-9-19)25-15-14-22(20-10-6-3-7-11-20)23-13-12-21(26)17-24(23)27;/h2-13,17-18,22,25-27H,14-16H2,1H3;1H |
InChI-Schlüssel |
QLGFHIADXZUDML-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=C(C=C(C=C3)O)O.Cl |
Kanonische SMILES |
CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=C(C=C(C=C3)O)O.Cl |
Synonyme |
1,3-Benzenediol, 4-(3-((1-methyl-2-phenylethyl)amino)-1-phenylpropyl)- , hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



